3-Methyl-2-furoic acid

Beschreibung

The exact mass of the compound 3-Methyl-2-furoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 508742. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methyl-2-furoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-furoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

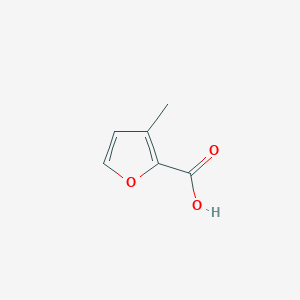

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYIQEFWGSXIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196047 | |

| Record name | 3-Methyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4412-96-8 | |

| Record name | 3-Methylfuran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4412-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-furoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4412-96-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-FUROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JP68392HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methyl-2-furoic acid chemical properties and structure

An In-depth Technical Guide to 3-Methyl-2-furoic Acid: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical compounds is paramount. This technical guide provides a detailed overview of 3-Methyl-2-furoic acid, covering its chemical properties, structure, synthesis, and spectroscopic profile.

Chemical Structure and Identification

3-Methyl-2-furoic acid is a heterocyclic organic compound featuring a furan ring substituted with a carboxylic acid group at the 2-position and a methyl group at the 3-position.[1]

IUPAC Name: 3-methylfuran-2-carboxylic acid[2] Other Names: 2-Furancarboxylic acid, 3-methyl-; methylpyromucic acid[1][2] CAS Number: 4412-96-8[1] Molecular Formula: C₆H₆O₃[1][3] SMILES: CC1=C(OC=C1)C(=O)O[2] InChI Key: BNYIQEFWGSXIKQ-UHFFFAOYSA-N[1][3]

Caption: Chemical structure of 3-Methyl-2-furoic acid.

Physicochemical Properties

The key physicochemical properties of 3-Methyl-2-furoic acid are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 126.11 g/mol | [1][2][3] |

| Appearance | White to beige crystalline powder | [4] |

| Melting Point | 134-138 °C | [4] |

| Boiling Point | 174.21 °C (estimate) | [4] |

| Solubility | Soluble in methanol | [4] |

| XLogP3-AA | 1.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

Synthesis Protocols

3-Methyl-2-furoic acid can be synthesized through various routes, including the oxidation of 3-methyl-2-furaldehyde and the degradation of 3-methyl-2-isovalerylfuran (Elsholtzia ketone).[5] A well-documented laboratory-scale synthesis involves the hydrolysis of its methyl ester.

Experimental Protocol: Hydrolysis of Methyl 3-methyl-2-furoate[5]

Objective: To synthesize 3-Methyl-2-furoic acid by the hydrolysis of methyl 3-methyl-2-furoate.

Materials:

-

Methyl 3-methyl-2-furoate (35 g, 0.25 mole)

-

20% aqueous sodium hydroxide (80 mL)

-

Concentrated hydrochloric acid (approx. 50 mL)

-

Water

Procedure:

-

A mixture of methyl 3-methyl-2-furoate and 20% aqueous sodium hydroxide is heated under reflux for 2 hours.

-

The solution is then cooled to room temperature.

-

Acidify the solution with concentrated hydrochloric acid.

-

Stir the mixture vigorously for several minutes to ensure the complete conversion of the salt to the free acid.

-

Cool the mixture to room temperature before collecting the product by suction filtration.

-

Wash the collected product with two portions of water (approx. 25 mL total).

-

The product is then dried.

Yield: 28.5–29.5 g (90–93%) of essentially pure 3-methyl-2-furoic acid.[5]

Caption: Workflow for the synthesis of 3-Methyl-2-furoic acid.

Spectroscopic Data

The following spectroscopic data has been reported for 3-Methyl-2-furoic acid:

¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J=1.6 Hz, 1H), 6.41 (d, J=1.6 Hz, 1H), 2.40 (s, 3H).[6]

¹³C NMR (100 MHz, CDCl₃): δ 170.2 (COO), 150.1 (C5), 139.9 (C2), 125.3 (C3), 112.0 (C4), 13.3 (Me).[6]

Infrared (IR): ν 2200-3200 (st, OH), 1670 (st, C=O), 1599 (st, C=C Ar.), 1488 (def, CH), 1189 (st, CO), 1136 (st, CO), 1102 (st, CO) cm⁻¹.[6]

Mass Spectrometry (EI): m/z (%) 126.03 (M+, 100), 127.03 (7), 109.03 (M+-OH, 20), 81.03 (40, M+-CHO₂).[6]

General Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 3-Methyl-2-furoic acid is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz for proton and 100 MHz for carbon-13.

Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions.

Biological Activity

While furan derivatives, in general, are known to exhibit a wide range of biological activities, specific data on 3-Methyl-2-furoic acid is limited.[7] However, research on the closely related compound, 2-furoic acid, has shown nematicidal activity against Meloidogyne incognita, with an LD₅₀ value of 55.05 µg/mL.[8] This suggests that the furoic acid scaffold may be a promising area for the development of new therapeutic or agrochemical agents. Further research is needed to elucidate the specific biological roles and potential signaling pathway interactions of 3-Methyl-2-furoic acid.

Applications in Synthesis

3-Methyl-2-furoic acid serves as a valuable building block in organic synthesis. It is utilized in palladium-catalyzed cross-coupling reactions to produce arylated heterocycles and in palladium-catalyzed asymmetric hydrogenation, which is a critical process in the synthesis of chiral molecules.[6][7] Its utility also extends to the potential development of new materials and as a flavoring agent in the food industry.[7]

Safety and Handling

3-Methyl-2-furoic acid is classified as an irritant. The following GHS hazard statements apply:

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

References

- 1. 3-Methyl-2-furoic acid [webbook.nist.gov]

- 2. nmppdb.com.ng [nmppdb.com.ng]

- 3. 3-Methyl-2-furoic acid [webbook.nist.gov]

- 4. 3-Methyl-2-furoic acid (4412-96-8) for sale [vulcanchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-Methyl-2-furoic acid | 4412-96-8 [chemicalbook.com]

- 7. 3-Methyl-2-furoic acid | 4412-96-8 | Benchchem [benchchem.com]

- 8. 2-Furoic acid associated with the infection of nematodes by Dactylellina haptotyla and its biocontrol potential on plant root-knot nematodes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyl-2-furoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-2-furoic acid, a significant heterocyclic compound. The document details its chemical identity, physicochemical properties, key synthetic protocols, and its applications in synthetic chemistry, particularly in the realm of drug discovery and development.

Chemical Identity and Properties

3-Methyl-2-furoic acid is a furan derivative characterized by a carboxylic acid group at the 2-position and a methyl group at the 3-position of the furan ring.[1] This substitution pattern imparts specific reactivity and properties to the molecule.

CAS Number : 4412-96-8[2][3][4][5]

Synonyms :

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆O₃ | [2][3][4] |

| Molecular Weight | 126.11 g/mol | [1][2] |

| Appearance | White to beige crystalline powder | [1][6] |

| Melting Point | 133-138 °C | [1][3][7] |

| Boiling Point | 236.4 °C at 760 mmHg (Predicted) | [3] |

| Density | ~1.25 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in methanol | [1][3] |

| pKa | 3.45 ± 0.20 (Predicted) | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of 3-Methyl-2-furoic acid and its application in palladium-catalyzed reactions are outlined below.

A common and efficient method for the preparation of 3-Methyl-2-furoic acid is through the saponification of its corresponding methyl ester, methyl 3-methyl-2-furoate.[6][8]

Objective: To synthesize 3-Methyl-2-furoic acid by the hydrolysis of methyl 3-methyl-2-furoate.

Materials:

-

Methyl 3-methyl-2-furoate

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 20-30%)

-

Methanol (optional, as co-solvent)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ether (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine methyl 3-methyl-2-furoate (1.0 equivalent) with an aqueous solution of sodium hydroxide (2.0 equivalents). Methanol can be added as a co-solvent.[6]

-

Heat the reaction mixture to reflux and maintain for approximately 2 to 3.5 hours.[6][8]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the organic solvent (if used) by rotary evaporation.[6]

-

Dissolve the crude product in water and cool the solution in an ice bath.

-

Acidify the solution to a pH of 1 by the slow addition of concentrated hydrochloric acid while stirring vigorously.[6][8] This will precipitate the 3-Methyl-2-furoic acid.

-

Collect the solid product by suction filtration and wash it with cold water.[8]

-

For further purification, the crude product can be dissolved in a suitable organic solvent like ether, dried over anhydrous magnesium sulfate, filtered, and the solvent evaporated to yield the pure acid.[6]

-

The final product can be dried under vacuum. A typical yield for this procedure is in the range of 90-95%.[6][8]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. 3-methyl-2-furoic acid [stenutz.eu]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 3-Methyl-2-furoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methyl-2-furoic acid (CAS No: 4412-96-8), a valuable building block in organic synthesis and drug discovery. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols representative of the methods used for their acquisition.

Spectroscopic Data Summary

The empirical formula for 3-Methyl-2-furoic acid is C₆H₆O₃, with a molecular weight of 126.11 g/mol .[1][2] The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data for 3-Methyl-2-furoic acid

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 2.40 | Singlet | - | 3H | CH₃ |

| 6.41 | Doublet | 1.6 | 1H | H4 |

| 7.52 | Doublet | 1.6 | 1H | H5 |

Solvent: CDCl₃, Instrument Frequency: 400 MHz[3]

Table 2: ¹³C NMR Spectroscopic Data for 3-Methyl-2-furoic acid

| Chemical Shift (δ, ppm) | Assignment |

| 13.3 | Me |

| 112.0 | C4 |

| 125.3 | C3 |

| 139.9 | C2 |

| 150.1 | C5 |

| 170.2 | COO |

Solvent: CDCl₃, Instrument Frequency: 100 MHz[3]

Table 3: Infrared (IR) Spectroscopy Data for 3-Methyl-2-furoic acid

| Wavenumber (cm⁻¹) | Assignment |

| 2200-3200 | O-H stretch (carboxylic acid) |

| 1670 | C=O stretch (carbonyl) |

| 1599 | C=C stretch (aromatic) |

| 1488 | C-H deformation |

| 1189 | C-O stretch |

| 1136 | C-O stretch |

| 1102 | C-O stretch |

Sample Preparation: Membrane[3]

Table 4: Mass Spectrometry (MS) Data for 3-Methyl-2-furoic acid

| m/z | Relative Intensity (%) | Assignment |

| 126.03 | 100 | M⁺ (Molecular Ion) |

| 127.03 | 7 | M+1 |

| 109.03 | 20 | [M-OH]⁺ |

| 81.03 | 40 | [M-CHO₂]⁺ |

Ionization Method: Electron Ionization (EI)[3]

Experimental Protocols

The following are detailed, representative protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: Approximately 5-10 mg of 3-Methyl-2-furoic acid was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry NMR tube. The solution was filtered through a pipette with a small plug of glass wool to remove any particulate matter.

2. ¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Pulse Sequence: A standard single-pulse sequence was used.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans were co-added to improve the signal-to-noise ratio.

-

Referencing: The chemical shifts were referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

3. ¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

-

Solvent: CDCl₃

-

Pulse Sequence: A standard proton-decoupled pulse sequence was utilized.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans were accumulated due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Referencing: The chemical shifts were referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method): A small amount of 3-Methyl-2-furoic acid (1-2 mg) was finely ground in an agate mortar and pestle. Approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder was added and the two were intimately mixed. The mixture was then transferred to a pellet die and compressed under high pressure (approximately 8-10 tons) to form a thin, transparent pellet.

2. Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Mode: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: A background spectrum of a pure KBr pellet was first recorded. Then, the sample pellet was placed in the beam path, and 16-32 scans were co-added to obtain the sample spectrum. The background was automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization: A small amount of the solid 3-Methyl-2-furoic acid was introduced into the mass spectrometer, where it was vaporized by heating. The gaseous molecules were then bombarded with a beam of high-energy electrons (typically 70 eV) in a process known as Electron Ionization (EI). This caused the molecules to lose an electron, forming a positively charged molecular ion (M⁺) and various fragment ions.

2. Mass Analysis and Detection:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detector: An electron multiplier or similar detector was used to detect the ions.

-

Data Representation: The resulting mass spectrum plots the relative abundance of the detected ions as a function of their m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 3-Methyl-2-furoic acid.

References

In-Depth Technical Guide to the Physical Properties of 3-Methyl-2-furoic Acid

This technical guide provides a comprehensive overview of the key physical properties of 3-Methyl-2-furoic acid, including its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes detailed experimental protocols for the determination of these properties and a visualization of a key synthetic application.

Core Physical Properties

3-Methyl-2-furoic acid is a white to beige crystalline powder.[1] Its physical characteristics are crucial for its handling, storage, and application in various chemical syntheses.

Data Presentation

The quantitative physical properties of 3-Methyl-2-furoic acid are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Notes |

| Melting Point | 133-137 °C[2] | Other sources report ranges of 134-138 °C[3][4] and 120-122 °C.[5] |

| Solubility | Soluble in Methanol[3][4] | Specific quantitative solubility data in a range of solvents is not readily available in the cited literature. |

| Appearance | White to beige powder[1] | Crystalline solid at room temperature. |

Experimental Protocols

The following sections detail the methodologies for determining the melting point and solubility of 3-Methyl-2-furoic acid.

Melting Point Determination

The melting point of a solid organic compound like 3-Methyl-2-furoic acid is a key indicator of its purity. A sharp melting range typically indicates a high degree of purity, while a broad melting range often suggests the presence of impurities. The capillary method is a standard technique for this determination.

Objective: To determine the melting point range of a sample of 3-Methyl-2-furoic acid.

Materials:

-

3-Methyl-2-furoic acid sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

-

Mortar and pestle (if the sample consists of large crystals)

Procedure:

-

Sample Preparation: If the 3-Methyl-2-furoic acid sample is not a fine powder, gently grind a small amount using a mortar and pestle.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup (Mel-Temp): Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

Heating:

-

For an unknown sample, a rapid heating rate (10-20 °C per minute) can be used to determine an approximate melting range.

-

For a more precise measurement, start heating at a slower rate (1-2 °C per minute) when the temperature is about 15-20 °C below the expected melting point.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Cooling and Repetition: Allow the apparatus to cool. For accuracy, repeat the determination with a fresh sample and capillary tube.

Solubility Assessment

Understanding the solubility of 3-Methyl-2-furoic acid in various solvents is essential for its use in reactions, purifications, and formulations.

Objective: To qualitatively assess the solubility of 3-Methyl-2-furoic acid in different solvents at room temperature.

Materials:

-

3-Methyl-2-furoic acid

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, hexane)

-

Test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: Add a small, measured amount (e.g., 10 mg) of 3-Methyl-2-furoic acid to a clean, dry test tube.

-

Solvent Addition: Add a small volume (e.g., 1 mL) of the first solvent to be tested to the test tube.

-

Mixing: Agitate the mixture by flicking the test tube or using a vortex mixer for approximately 30 seconds.

-

Observation: Observe the mixture to see if the solid has dissolved completely.

-

Soluble: The solid completely disappears, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Incremental Solvent Addition: If the compound is not fully soluble, add another portion of the solvent (e.g., another 1 mL) and mix again. Repeat this process up to a certain total volume (e.g., 5 mL) to gauge the degree of solubility.

-

Recording: Record the observations for each solvent tested.

-

Repeat for Other Solvents: Repeat the entire procedure for each of the selected solvents.

Application in Synthesis: Palladium-Catalyzed Cross-Coupling

3-Methyl-2-furoic acid is utilized in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. The diagram below illustrates a generalized catalytic cycle for such a reaction.

In this cycle, R-X could represent an aryl halide and R'-M an organometallic compound. 3-Methyl-2-furoic acid can serve as a coupling partner in such reactions, leading to the formation of more complex molecules.

References

3-Methyl-2-furoic Acid: A Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-furoic acid, a substituted furan derivative, is a molecule of interest with potential applications in chemical synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its discovery, natural occurrence, and key experimental methodologies. While direct isolation from natural sources is not extensively documented, a plausible pathway from a natural precursor, Elsholtzia ketone, is outlined. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key processes to serve as a valuable resource for the scientific community.

Introduction

Furan derivatives are a class of heterocyclic compounds that are widespread in nature and have garnered significant attention due to their diverse biological activities. The history of furan chemistry dates back to 1780 with the discovery of 2-furoic acid by Carl Wilhelm Scheele through the dry distillation of mucic acid.[1][2] 3-Methyl-2-furoic acid, a methylated analogue of 2-furoic acid, represents a specific scaffold with potential for further chemical exploration and biological evaluation. This guide focuses on the discovery and natural occurrence of this particular molecule.

Discovery

The specific historical account of the initial discovery and synthesis of 3-Methyl-2-furoic acid is not well-documented in readily available literature. However, its synthesis has been described through several chemical routes. One established method involves the oxidation of 3-methyl-2-furaldehyde. Another significant route is the degradation of 3-methyl-2-isovalerylfuran, a natural product more commonly known as Elsholtzia ketone.

Natural Occurrence

Direct isolation of 3-Methyl-2-furoic acid from natural sources has not been prominently reported. However, its precursor, Elsholtzia ketone, is a major constituent of the essential oils of various plants belonging to the Elsholtzia genus.[3][4] This provides an indirect but significant link to a natural origin for 3-Methyl-2-furoic acid.

Occurrence of the Precursor: Elsholtzia Ketone

Several species of the Elsholtzia plant are rich in Elsholtzia ketone. Gas chromatography-mass spectrometry (GC-MS) analysis has been used to identify and quantify the chemical composition of the volatile oils from these plants.

| Plant Species | Precursor (Elsholtzia Ketone) Content (%) | Reference |

| Elsholtzia stauntonii | High concentration | Inferred from general knowledge |

| Elsholtzia ciliata | Variable, can be a major component | Inferred from general knowledge |

Experimental Protocols

Synthesis of 3-Methyl-2-furoic acid

A common and well-documented method for the synthesis of 3-Methyl-2-furoic acid is through the hydrolysis of its methyl ester, methyl 3-methyl-2-furoate.

Objective: To synthesize 3-Methyl-2-furoic acid from methyl 3-methyl-2-furoate.

Materials:

-

Methyl 3-methyl-2-furoate

-

20% aqueous sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Stirrer

-

Suction filtration apparatus

Procedure:

-

A mixture of 35 g (0.25 mole) of methyl 3-methyl-2-furoate and 80 ml of 20% aqueous sodium hydroxide is heated under reflux for 2 hours.

-

The solution is then cooled.

-

The cooled solution is acidified with approximately 50 ml of concentrated hydrochloric acid.

-

The mixture is stirred vigorously for several minutes to ensure the complete conversion of the salt to the free acid.

-

The solution is cooled to room temperature, and the product is collected by suction filtration.

-

The collected product is washed with about 25 ml of water in two portions.

-

The product is then dried to yield 3-methyl-2-furoic acid.

Expected Yield: 28.5–29.5 g (90–93%)

Physical Properties:

| Property | Value |

| Melting Point | 134-135 °C |

Proposed Protocol for Isolation from a Natural Precursor

This protocol describes a plausible two-step process to obtain 3-Methyl-2-furoic acid from Elsholtzia species, involving the extraction of the precursor followed by its degradation.

Step 1: Extraction of Elsholtzia Ketone from Elsholtzia sp.

Objective: To extract the essential oil containing Elsholtzia ketone from plant material.

Materials:

-

Dried aerial parts of Elsholtzia sp.

-

Simultaneous Distillation-Extraction (SDE) apparatus

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

The dried plant material is subjected to hydrodistillation using a Simultaneous Distillation-Extraction (SDE) apparatus for a defined period (e.g., 3 hours).

-

Dichloromethane is used as the extraction solvent.

-

The collected organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed using a rotary evaporator to yield the essential oil rich in Elsholtzia ketone.

-

The composition of the essential oil is analyzed by GC-MS to confirm the presence and quantify Elsholtzia ketone.

Step 2: Degradation of Elsholtzia Ketone to 3-Methyl-2-furoic Acid

Objective: To convert Elsholtzia ketone to 3-Methyl-2-furoic acid.

Materials:

-

Essential oil containing Elsholtzia ketone

-

A suitable oxidizing agent (e.g., potassium permanganate, nitric acid)

-

Appropriate solvent

-

Acid for workup (e.g., hydrochloric acid)

-

Extraction solvent (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

The essential oil is dissolved in a suitable solvent.

-

The oxidizing agent is added portion-wise while monitoring the reaction temperature.

-

The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction is quenched, and the mixture is acidified.

-

The product is extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and the solvent is evaporated to yield crude 3-Methyl-2-furoic acid.

-

The crude product can be purified by recrystallization or chromatography.

Biological Activity (Inferred)

Direct studies on the biological activity of 3-Methyl-2-furoic acid are limited in the available literature. However, based on the known activities of other furan derivatives, it is plausible that it may exhibit antimicrobial and nematicidal properties. For instance, derivatives of 2-methyl-5-aryl-3-furoic acid have shown interesting antifungal activity. Furthermore, 2-furoic acid has demonstrated nematicidal activity against Meloidogyne incognita.

Proposed Protocol for Nematicidal Activity Assay

Objective: To assess the nematicidal activity of 3-Methyl-2-furoic acid against a model nematode, such as Caenorhabditis elegans or a plant-parasitic nematode.

Materials:

-

3-Methyl-2-furoic acid

-

Nematode culture (C. elegans or other)

-

Multi-well plates (e.g., 24-well)

-

Suitable solvent for the test compound (e.g., DMSO, ethanol)

-

Nematode growth medium

-

Microscope

Procedure:

-

Prepare a stock solution of 3-Methyl-2-furoic acid in a suitable solvent.

-

Prepare serial dilutions of the stock solution to achieve a range of test concentrations.

-

In a multi-well plate, add a known number of nematodes to each well containing the growth medium.

-

Add the different concentrations of 3-Methyl-2-furoic acid to the respective wells. Include a solvent control and a negative control (medium only).

-

Incubate the plates under standard conditions for the nematode species.

-

At specified time points (e.g., 24, 48, 72 hours), count the number of dead and live nematodes under a microscope. Nematodes are typically considered dead if they do not respond to probing.

-

Calculate the percentage mortality for each concentration and determine the LC50 value (the concentration that causes 50% mortality).

Signaling Pathways

Based on the comprehensive searches conducted, there is currently no available information in the scientific literature detailing the specific signaling pathways modulated by 3-Methyl-2-furoic acid. Further research is required to elucidate its mechanism of action at the molecular level.

Visualizations

Synthetic and Natural Origin Workflow

References

Potential Biological Activities of Substituted Furoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted furoic acids, derivatives of the naturally occurring organic compound 2-furoic acid, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The furan nucleus, a five-membered aromatic ring containing one oxygen atom, serves as a versatile scaffold for the development of novel therapeutic agents.[1][2][3] The inherent physicochemical properties of the furan ring, coupled with the reactivity of the carboxylic acid group, allow for a wide range of structural modifications, leading to compounds with antimicrobial, anticancer, and anti-inflammatory properties.[1][3] This technical guide provides an in-depth overview of the current state of research on the biological activities of substituted furoic acids, with a focus on their potential as lead compounds in drug discovery. The document details the experimental protocols used to evaluate these activities, presents quantitative data for comparative analysis, and illustrates the underlying molecular mechanisms and experimental workflows.

Antimicrobial Activity

A significant area of investigation for substituted furoic acids is their potential to combat microbial infections. Various derivatives have demonstrated efficacy against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4][5] The mechanism of antimicrobial action is often attributed to the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial growth and proliferation.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy of substituted furoic acids is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives | Staphylococcus aureus | 12.5 - 25 | [5] |

| 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives | Bacillus subtilis | 12.5 - 50 | [5] |

| 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives | Pseudomonas aeruginosa | 25 - 50 | [5] |

| Furan-derived chalcones | Staphylococcus aureus | 256 | [6] |

| Furan-derived chalcones | Escherichia coli | 512 - 1024 | [6] |

| Novel pipemidic acid derivatives with furan moiety | Proteus mirabilis ATCC 12453 | 0.98 - 7.81 | |

| Novel pipemidic acid derivatives with furan moiety | Salmonella typhimurium ATCC 14028 | 0.98 - 7.81 | |

| Novel pipemidic acid derivatives with furan moiety | Escherichia coli ATCC 25922 | 0.98 - 3.91 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.

1. Preparation of Materials:

-

Test Compound: Prepare a stock solution of the substituted furoic acid derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922). Culture the bacteria in appropriate broth medium (e.g., Mueller-Hinton Broth - MHB) overnight at 37°C.

-

96-Well Microtiter Plates: Sterile, flat-bottom plates are used for the assay.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

2. Inoculum Preparation:

-

Adjust the turbidity of the overnight bacterial culture with sterile broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute the adjusted bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

-

Dispense 50 µL of sterile CAMHB into each well of the 96-well plate.

-

Add 50 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.

-

Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

-

Incubate the plates at 37°C for 18-24 hours.

4. Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Optionally, a growth indicator dye such as resazurin can be added to aid in the visualization of bacterial viability.

Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity

Substituted furoic acids have emerged as a promising class of compounds with potential anticancer properties. Their mechanisms of action are diverse and can involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[7][8][9]

Quantitative Anticancer Data

The cytotoxic effect of substituted furoic acids on cancer cells is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazide-hydrazone of 2,4-dihydroxybenzoic acid | HepG2 (Liver) | < 5 | |

| Novel N-Acyl Hydrazone | MCF-7 (Breast) | 7.52 ± 0.32 | [7] |

| Novel N-Acyl Hydrazone | PC-3 (Prostate) | 10.19 ± 0.52 | [7] |

| Tetracaine hydrazide-hydrazone | Colo-205 (Colon) | 20.5 - 50.0 | [8] |

| Tetracaine hydrazide-hydrazone | HepG2 (Liver) | 20.8 - 35.9 | [8] |

| Rocaglaol derivatives | HCT116 (Colon) | 0.01 - 0.35 | [10] |

| 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one | A549 (Lung) | 1.8 - 10.3 | [11] |

| 5-Fluorouracil (Reference) | MCF-7 (Breast) | ~2.9 | [12] |

| 5-Fluorouracil (Reference) | HCT 116 (Colon) | 1.48 - 185 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MCF-7, HeLa) in appropriate culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the substituted furoic acid derivatives in culture medium from a stock solution in DMSO.

-

Replace the medium in the wells with medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

3. MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

4. Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Workflow for In Vitro Anticancer Screening.

Anti-inflammatory Activity

Certain substituted furoic acids have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[8][13][14] Their mechanisms of action often involve the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory enzymes and cytokines.[1][15]

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory activity of substituted furoic acids can be assessed using models like the carrageenan-induced paw edema assay, where the reduction in paw volume indicates anti-inflammatory efficacy.

| Compound/Derivative | Animal Model | Dose | Paw Edema Inhibition (%) | Reference |

| Ferulic acid | Rat | 100 mg/kg | 28 | |

| Ferulic acid | Rat | 200 mg/kg | 37.5 | |

| Ellagic acid | Rat | 1-30 mg/kg | Dose-dependent | [16] |

| Naproxen thiourea derivative | Rat | 10 mg/kg | 54 | [14] |

| 2,5-disubstituted-1,3,4-oxadiazole derivative | Rat | 10 mg/kg | 79.83 | |

| Furanocoumarins (Bergapten) | Chick | 01.6±0.003 mg/kg (ED50) | - | [8] |

| Furanocoumarins (Oxypeucedanin hydrate) | Chick | 126.4±0.011 mg/kg (ED50) | - | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible in vivo model for screening acute anti-inflammatory activity.[16][17]

1. Animals:

-

Use male or female Wistar or Sprague-Dawley rats weighing 150-200g.

-

Acclimatize the animals for at least one week before the experiment.

-

House the animals in a controlled environment with free access to food and water.

2. Experimental Procedure:

-

Administer the substituted furoic acid derivative or the reference drug (e.g., Indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.

-

After a specific pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

3. Data Analysis:

-

Calculate the percentage of paw edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the results.

Signaling Pathways

The biological activities of substituted furoic acids are often mediated through the modulation of specific intracellular signaling pathways. Two key pathways implicated in their anticancer and anti-inflammatory effects are the Mitogen-Activated Protein Kinase (MAPK) and the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) pathways.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[18][19][20] Some substituted furoic acids may exert their anticancer effects by inducing apoptosis through the modulation of the MAPK pathway.[10]

Modulation of the MAPK Signaling Pathway.

PPAR-γ Signaling Pathway

PPAR-γ is a nuclear receptor that plays a key role in regulating lipid metabolism, adipogenesis, and inflammation.[21][22][23] Agonists of PPAR-γ, which activate the receptor, can exhibit anti-inflammatory effects. Some substituted furoic acids may function as PPAR-γ agonists, contributing to their anti-inflammatory properties.[1][24][25]

Activation of the PPAR-γ Signaling Pathway.

Conclusion

Substituted furoic acids represent a promising and versatile class of compounds with a broad spectrum of biological activities. Their demonstrated antimicrobial, anticancer, and anti-inflammatory properties, coupled with the potential for diverse chemical modifications, make them attractive candidates for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a framework for the systematic evaluation of novel furoic acid derivatives. Future research should focus on elucidating the precise structure-activity relationships, optimizing the pharmacokinetic and pharmacodynamic profiles, and further exploring the molecular mechanisms underlying their therapeutic effects. The continued exploration of this chemical scaffold holds significant promise for the development of new and effective treatments for a range of human diseases.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijabbr.com [ijabbr.com]

- 4. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-tumor evaluation of novel hydrazide and hydrazide-hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and synthesis of rocaglaol derivatives inducing apoptosis in HCT116 cells via suppression of MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simple 2(5H)-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 - Synthesis, structure-activity relationship and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Anti-Inflammatory and Anti-Hyperuricemic Functions of Two Synthetic Hybrid Drugs with Dual Biological Active Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

- 17. mdpi.com [mdpi.com]

- 18. Rhopaloic acid A induces apoptosis, autophagy and MAPK activation through ROS-mediated signaling in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of PPARγ by Natural Compounds as a Promising Strategy in Obesity and Diabetes [openmedicinalchemistryjournal.com]

- 22. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemical and Stability Profile of 3-Methyl-2-furoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Methyl-2-furoic acid is a substituted furan derivative with potential applications in organic synthesis and as a building block in medicinal chemistry. A thorough understanding of its thermochemical properties and stability is crucial for its effective use, from reaction optimization to formulation and storage. This guide summarizes the known data and provides detailed methodologies for its experimental determination.

Physicochemical and Thermochemical Data

Quantitative thermochemical data, such as the enthalpy of formation, for 3-Methyl-2-furoic acid is not well-documented in publicly accessible literature. However, its fundamental physicochemical properties have been reported and are summarized below. For comparison, data for the parent compound, 2-furoic acid, is also included where available, as it can provide insights into the expected properties of its methylated derivative.

Table 1: Physicochemical Properties of 3-Methyl-2-furoic Acid

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₃ | [1][2][3] |

| Molecular Weight | 126.11 g/mol | [1][2][3] |

| CAS Number | 4412-96-8 | [1][2][3] |

| Melting Point | 134-138 °C | [1] |

Table 2: Thermochemical Data for 2-Furoic Acid (for comparison)

| Property | Value (kJ/mol) | Reference |

| Enthalpy of Combustion (ΔcH°solid) | -2151.8 ± 1.3 | [4] |

| Enthalpy of Formation (ΔfH°solid) | -438.9 ± 1.3 | [4] |

| Enthalpy of Sublimation (ΔsubH°) | 93.3 ± 2.1 | [4] |

| Enthalpy of Formation (ΔfH°gas) | -345.6 ± 2.5 | [4] |

Stability Profile

Thermal Stability

The decarboxylation of 3-methyl-2-furoic acid in the presence of quinoline and copper powder is a known synthetic route to produce 3-methylfuran, with the reaction proceeding at the boiling point of quinoline (around 250 °C).[8] This further supports decarboxylation as the primary thermal degradation mechanism.

Chemical Stability

3-Methyl-2-furoic acid is stable under standard laboratory conditions. Its use in palladium-catalyzed cross-coupling reactions indicates stability under specific catalytic conditions. As a carboxylic acid, it will react with bases to form the corresponding carboxylate salt.

Experimental Protocols

To address the gap in experimental data, the following standard protocols are provided for the determination of the thermochemical properties and thermal stability of 3-Methyl-2-furoic acid.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined using a constant-volume bomb calorimeter.[9][10][11]

Objective: To measure the heat released upon the complete combustion of a known mass of 3-Methyl-2-furoic acid.

Methodology:

-

A precisely weighed pellet of 3-Methyl-2-furoic acid (approximately 1 gram) is placed in the sample holder of a bomb calorimeter.

-

A fuse wire is connected to the ignition system and placed in contact with the sample.

-

The bomb is sealed and pressurized with an excess of pure oxygen (typically 25-30 atm).

-

The bomb is submerged in a known volume of water in the calorimeter's insulated container.

-

The initial temperature of the water is recorded.

-

The sample is ignited, and the temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and it begins to cool.

-

The heat capacity of the calorimeter system (C_cal) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

The heat of combustion (q_comb) is calculated using the formula: q_comb = C_cal * ΔT where ΔT is the corrected temperature rise.

-

Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

-

The molar enthalpy of combustion is then calculated from the heat of combustion and the number of moles of the sample.

Caption: Workflow for Bomb Calorimetry.

Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][13][14]

Objective: To determine the decomposition temperature and characterize the thermal stability of 3-Methyl-2-furoic acid.

Methodology:

-

A small, accurately weighed sample of 3-Methyl-2-furoic acid (typically 5-10 mg) is placed in a TGA sample pan.

-

The pan is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 500 °C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss.

-

The first derivative of the TGA curve (DTG curve) can be plotted to determine the temperature of the maximum rate of mass loss.

Caption: Workflow for Thermogravimetric Analysis.

Conclusion

This technical guide has consolidated the currently available physicochemical and stability information for 3-Methyl-2-furoic acid. While direct experimental thermochemical data remains a knowledge gap, the provided experimental protocols for bomb calorimetry and thermogravimetric analysis offer a clear pathway for researchers to obtain this critical information. The inferred stability profile, based on related compounds, suggests that decarboxylation is the primary thermal degradation pathway. A comprehensive experimental investigation into the thermochemical properties of 3-Methyl-2-furoic acid is warranted to support its future applications in research and development.

References

- 1. 3-甲基-2-糠酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Methyl-2-furoic acid [webbook.nist.gov]

- 3. 3-Methyl-2-furoic acid [webbook.nist.gov]

- 4. 2-furoic acid [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. libjournals.unca.edu [libjournals.unca.edu]

- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Acidity and pKa of 3-Methyl-2-furoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Methyl-2-furoic acid is a heterocyclic carboxylic acid with potential applications in organic synthesis and medicinal chemistry.[1][2] The acidity of a molecule, quantified by its pKa value, is a critical physicochemical parameter in drug development. It influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. An accurate understanding of the pKa of 3-Methyl-2-furoic acid is therefore essential for its effective utilization in research and pharmaceutical development.

Physicochemical Properties of 3-Methyl-2-furoic Acid

A summary of the known physical and chemical properties of 3-Methyl-2-furoic acid is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 4412-96-8 | [3] |

| Molecular Formula | C₆H₆O₃ | [3] |

| Molecular Weight | 126.11 g/mol | [1] |

| Appearance | White to beige powder | [1] |

| Melting Point | 133-137 °C | [3] |

| Synonyms | 3-Methylfuran-2-carboxylic acid | [4] |

Predicted Acidity and pKa Value

An experimentally determined pKa value for 3-Methyl-2-furoic acid is not prominently reported in the scientific literature. However, we can predict its acidity by considering the electronic effects of its substituents on the furan ring and comparing it to structurally similar compounds.

The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion).[5][6] Electron-withdrawing groups attached to the carboxylic acid moiety stabilize the negative charge of the carboxylate anion through inductive or resonance effects, thereby increasing the acidity (i.e., lowering the pKa).[7][8][9][10] Conversely, electron-donating groups destabilize the carboxylate anion and decrease acidity (increasing the pKa).[9][10]

In the case of 3-Methyl-2-furoic acid, the key structural features influencing its acidity are the furan ring itself and the methyl group at the 3-position.

-

Furan Ring: The furan ring is an aromatic heterocycle. The oxygen atom in the ring is electron-donating through resonance but electron-withdrawing through induction. The overall effect on the acidity of a carboxylic acid substituent depends on its position.

-

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect.[9]

To estimate the pKa of 3-Methyl-2-furoic acid, we can compare it to the known pKa values of 2-furoic acid and consider the effect of the added methyl group.

Table 2: pKa Values of Related Furoic Acids

| Compound | pKa | Reference |

| 2-Furoic acid | 3.12 (at 25 °C) | [11] |

| 5-Methyl-2-furoic acid | 3.49 (Predicted) | N/A |

The pKa of 2-furoic acid is 3.12.[11] The methyl group at the 3-position in 3-Methyl-2-furoic acid is expected to have a slight electron-donating effect, which would destabilize the carboxylate anion and thus make the acid slightly weaker (higher pKa) than 2-furoic acid. Therefore, the pKa of 3-Methyl-2-furoic acid is predicted to be slightly higher than 3.12.

The following diagram illustrates the factors influencing the acidity of substituted furoic acids.

References

- 1. 3-Methyl-2-furoic acid | 4412-96-8 [chemicalbook.com]

- 2. 3-Methyl-2-furoic acid (4412-96-8) for sale [vulcanchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. nmppdb.com.ng [nmppdb.com.ng]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pKa and Acid Strength - What Factors Affect the Acidity - Chemistry Steps [chemistrysteps.com]

- 7. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. youtube.com [youtube.com]

- 11. 2-Furoic Acid [drugfuture.com]

Synthesis via Hydrolysis of Methyl 3-Methyl-2-furoate

An In-depth Technical Guide on the Initial Synthesis Routes for 3-Methyl-2-furoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary and most effective initial synthesis routes for 3-methyl-2-furoic acid, a valuable intermediate in various chemical and pharmaceutical applications. This document outlines key experimental methodologies, presents quantitative data for comparative analysis, and includes visualizations of the synthetic pathways.

The most common and high-yielding method for the preparation of 3-methyl-2-furoic acid is through the hydrolysis of its corresponding methyl ester, methyl 3-methyl-2-furoate.[1][2] This straightforward reaction provides the target acid in excellent purity and yield.

Experimental Protocol

Objective: To synthesize 3-methyl-2-furoic acid by the hydrolysis of methyl 3-methyl-2-furoate.

Materials:

-

Methyl 3-methyl-2-furoate

-

20% aqueous sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

A mixture of 35 g (0.25 mole) of methyl 3-methyl-2-furoate and 80 mL of 20% aqueous sodium hydroxide is heated under reflux for 2 hours.[1]

-

The solution is then cooled to room temperature.

-

Acidification is carried out by adding approximately 50 mL of concentrated hydrochloric acid.

-

The mixture is stirred vigorously for several minutes to ensure the complete conversion of the salt to the free acid.

-

The solution is cooled again, and the product is collected by suction filtration.

-

The collected solid is washed with two portions of about 12.5 mL of water each.

-

The final product is dried to yield essentially pure 3-methyl-2-furoic acid.[1]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 90-93% | [1] |

| Melting Point | 134-135 °C | [1] |

| Purity | Essentially pure | [1] |

Synthesis Pathway

Caption: Hydrolysis of Methyl 3-methyl-2-furoate.

Synthesis of the Precursor: Methyl 3-Methyl-2-furoate

The precursor for the hydrolysis reaction, methyl 3-methyl-2-furoate, can be synthesized in a two-step process starting from 4,4-dimethoxy-2-butanone and methyl chloroacetate via a Darzens glycidic ester condensation followed by a rearrangement.[3]

Experimental Protocol

Step A: Methyl 5,5-dimethoxy-3-methyl-2,3-epoxypentanoate

-

A mixture of 132 g (1.0 mole) of 4,4-dimethoxy-2-butanone, 174 g (1.6 moles) of methyl chloroacetate, and 800 mL of dry ether is cooled to -10 °C in an ice-salt bath under a nitrogen atmosphere.[3]

-

Sodium methoxide (86 g, 1.6 moles) is added gradually over about 2 hours, maintaining the temperature below -5 °C.[3]

-

The mixture is stirred for an additional 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is worked up by adding a solution of 100 g of ammonium chloride and 50 mL of concentrated ammonium hydroxide in 500 mL of water, followed by extraction with ether.

Step B: Methyl 3-methyl-2-furoate

-

The crude glycidic ester from the previous step is heated in a flask fitted with a distillation column.

-

Methanol begins to distill when the pot temperature reaches about 160 °C. Heating is continued until the distillation of methanol ceases.[3]

-

The product, methyl 3-methyl-2-furoate, is then distilled at reduced pressure.[3]

Quantitative Data

| Parameter | Value | Reference |

| Methyl 3-methyl-2-furoate | ||

| Yield | 65-70% | [3] |

| Boiling Point | 72-78 °C / 8 mm Hg | [3] |

| Melting Point | 34.5-36.5 °C | [3] |

Synthesis Pathway

Caption: Synthesis of Methyl 3-methyl-2-furoate.

Alternative Mentioned Synthesis Routes

Several other routes for the synthesis of 3-methyl-2-furoic acid have been reported, although detailed experimental protocols are less commonly available in recent literature. These methods are primarily of historical interest or may be suitable for specific applications.

-

Oxidation of 3-methyl-2-furaldehyde: This method involves the oxidation of the corresponding aldehyde to the carboxylic acid.[1]

-

Degradation of 3-methyl-2-isovalerylfuran (Elsholtzia ketone): This is another degradative approach to the target molecule.[1]

-

Circuitous routes from citric acid and malic acid: These are older, multi-step synthetic pathways.[1]

Potential Synthesis via Lithiation

A plausible, though less detailed in the initial findings for this specific molecule, modern approach would be the directed ortho-metalation of 3-methylfuran followed by carboxylation.

Conceptual Experimental Workflow

Caption: Conceptual workflow for lithiation synthesis.

References

An In-depth Technical Guide to the Safety, Handling, and GHS Information for 3-Methyl-2-furoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and GHS information for 3-Methyl-2-furoic acid (CAS No: 4412-96-8). The following sections detail the hazards, protective measures, and physical and chemical properties of this compound to ensure its safe use in a laboratory and research environment.

GHS Hazard Identification and Classification

3-Methyl-2-furoic acid is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

GHS Classification:

GHS Label Elements:

-

Pictogram:

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention:

-

Response:

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[5]

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

-

-

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Methyl-2-furoic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H6O3 | [4] |

| Molecular Weight | 126.11 g/mol | [4] |

| Appearance | White to beige powder/crystal | [6] |

| Melting Point | 134-138 °C | [3][7] |

| Boiling Point | 174.21 °C (rough estimate) | [3][7] |

| Density | 1.2048 (rough estimate) | [3][7] |

| Flash Point | 96.8 °C | [7] |

| pKa | 3.45 ± 0.20 (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

Toxicological Information

While comprehensive toxicological data is not available, the existing information indicates that 3-Methyl-2-furoic acid is an irritant.

| Toxicity Endpoint | Result | Reference |

| Acute Toxicity | No data available | [1] |

| Skin Corrosion/Irritation | Causes skin irritation. | [1][4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][4] |

| Germ Cell Mutagenicity | No data available | [2] |

| Carcinogenicity | No data available | [2] |

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

-

Avoid contact with skin and eyes.[8]

-

Avoid breathing dust.[1]

-

Use only in a well-ventilated area or outdoors.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3]

-

Wash hands and any exposed skin thoroughly after handling.[1][2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Store locked up.[2]

-

Incompatible materials include strong oxidizing agents and strong bases.[2]

First Aid Measures

In case of exposure, follow these first-aid procedures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.[1]

-

Advice for Firefighters: Wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[1]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Wear personal protective equipment, including respiratory protection. Avoid dust formation.[1]

-

Environmental Precautions: Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.[9]

Disposal Considerations

-

Dispose of this material and its container to a licensed hazardous-waste disposal contractor.[8] Disposal must be in accordance with local, state, and federal regulations.

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of 3-Methyl-2-furoic acid are not publicly available in the searched literature. The GHS classifications are typically derived from data submitted to regulatory agencies by manufacturers and importers, and the underlying study reports are often proprietary.

GHS Hazard and Precautionary Statement Flowchart

The following diagram illustrates the logical flow from the identified hazards of 3-Methyl-2-furoic acid to the required precautionary actions.

References

- 1. georganics.sk [georganics.sk]

- 2. fishersci.com [fishersci.com]

- 3. 3-Methyl-2-furoic acid | 4412-96-8 [amp.chemicalbook.com]

- 4. nmppdb.com.ng [nmppdb.com.ng]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. 3-Methyl-2-furoic acid | 4412-96-8 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. westliberty.edu [westliberty.edu]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Note: High-Yield Synthesis of 3-Methyl-2-furoic Acid via Saponification

Introduction

3-Methyl-2-furoic acid is a valuable building block in organic synthesis, notably utilized in the development of pharmaceuticals and other specialty chemicals. It serves as a key intermediate in palladium-catalyzed cross-coupling reactions to form arylated heterocycles and in asymmetric hydrogenations.[1] This application note provides a detailed, reliable, and high-yield protocol for the synthesis of 3-methyl-2-furoic acid through the saponification of its corresponding methyl ester, methyl 3-methyl-2-furoate. The described method is robust, scalable, and yields a product of high purity, suitable for direct use in subsequent synthetic steps.

Reaction Principle

The synthesis is based on the base-catalyzed hydrolysis (saponification) of an ester to its corresponding carboxylic acid. In this procedure, methyl 3-methyl-2-furoate is treated with sodium hydroxide, a strong base. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide ion and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the sodium salt of 3-methyl-2-furoic acid. A subsequent acidification step with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to yield the final 3-methyl-2-furoic acid product.[2][3][4]

Experimental Protocol

Materials:

-

Methyl 3-methyl-2-furoate (C₇H₈O₃, MW: 140.14 g/mol )

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether (Et₂O) or Ethyl Acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

-

Suction filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 3-methyl-2-furoate with a solution of sodium hydroxide in a mixture of methanol and water.

-

Saponification: Heat the reaction mixture to reflux and maintain for 2 to 3.5 hours.[1][5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.[1]

-